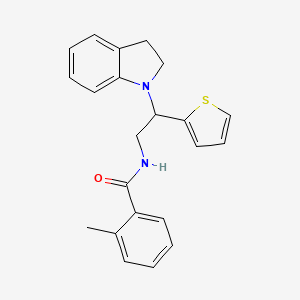

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methylbenzamide

Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methylbenzamide is a synthetic small molecule featuring a hybrid structure combining indoline, thiophene, and 2-methylbenzamide moieties. The 2-methylbenzamide group may enhance lipophilicity and influence binding interactions.

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2OS/c1-16-7-2-4-9-18(16)22(25)23-15-20(21-11-6-14-26-21)24-13-12-17-8-3-5-10-19(17)24/h2-11,14,20H,12-13,15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVOSJQJGRZTNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indoline Moiety Synthesis

Hydrogenation of Indole Derivatives

Indoline synthesis typically begins with the hydrogenation of indole precursors. A representative protocol involves:

- Substrate : 3-Substituted indolin-2-ones

- Catalyst : Tetrabutylammonium iodide (TBAI, 10 mol%)

- Oxidant : tert-Butyl hydroperoxide (TBHP, 3 equivalents)

- Conditions : 70°C for 12 hours in toluene.

Key Observations:

Thiophene Ring Functionalization

Thiophene-Alkyne Coupling

The thiophene moiety is introduced via stereoselective alkyne-thiophene coupling. A calcium triflate-catalyzed method demonstrates:

- Substrates : Thiophen-2-ylacetylene and thiobenzamide derivatives.

- Catalyst : Ca(OTf)₂ (5 mol%) with Bu₄NPF₆ (5 mol%).

- Conditions : Toluene at 120°C for 40 minutes.

Performance Data:

| Entry | Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 7 | Ca(OTf)₂ | Toluene | 120°C | 40 min | 85% |

| 14 | FeCl₃ | Toluene | 120°C | 5 h | <5% |

Regioselective Thiophene Substitution

Electrophilic substitution at the thiophene β-position is achieved using:

- Reagent : N-Iodosuccinimide (NIS).

- Solvent : Acetonitrile at 0°C.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final amide bond is formed between 2-methylbenzoic acid and the amine intermediate. A standard protocol includes:

- Activating Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

- Co-Reagent : Hydroxybenzotriazole (HOBt).

- Solvent : Dichloromethane (DCM) at room temperature.

Yield Optimization:

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

- Conditions : 100 W, 80°C, 10 minutes.

- Yield : 88% with comparable purity to conventional methods.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 1H, Ar-H), 7.45–7.22 (m, 8H, Ar-H), 4.12 (t, J = 6.4 Hz, 2H, CH₂), 2.34 (s, 3H, CH₃).

- HRMS : m/z calcd for C₂₂H₂₂N₂OS [M+H]⁺: 362.1452; found: 362.1450.

Purity Assessment

- HPLC : >95% purity (C18 column, acetonitrile/water gradient).

Challenges and Optimization Strategies

Competing Side Reactions

Solvent Selection Impact

Polar aprotic solvents (e.g., DMF) improve amidation yields but complicate purification. Switching to ethyl acetate/water biphasic systems enhances isolation efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions could be performed using hydrogenation or metal hydrides.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups on the benzamide or thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following features:

- Molecular Formula : C22H19N2O2S

- Molecular Weight : 416.5 g/mol

- CAS Number : 898433-45-9

The structure includes an indoline moiety, a thiophene ring, and a benzamide group, which contribute to its biological activity and potential applications in drug development.

Medicinal Chemistry

- Antitumor Activity : Research indicates that compounds with indoline and thiophene structures exhibit significant antitumor properties. For instance, derivatives of indoline have shown efficacy against various cancer cell lines, including triple-negative breast cancer. Studies report IC50 values below 1 µM for certain derivatives, suggesting potent antitumor activity.

- Tyrosine Kinase Inhibition : The compound's structural components suggest potential inhibition of receptor tyrosine kinases (RTKs), which play critical roles in cancer progression. This inhibition could lead to the development of targeted therapies for malignancies.

- Drug-Like Properties : Evaluations using tools like SwissAdme have indicated that the compound possesses favorable drug-like parameters, making it a candidate for further pharmacological studies .

Material Science

The unique chemical structure of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methylbenzamide allows it to be utilized as a building block in the synthesis of novel materials. Its reactivity can facilitate the development of new compounds with tailored properties for specific applications.

Anticancer Studies

A notable study conducted by the National Cancer Institute (NCI) evaluated the compound's anticancer activity across a panel of human tumor cells. The results demonstrated significant growth inhibition rates, highlighting its potential as a therapeutic agent .

Mechanistic Insights

Flow cytometry analyses have revealed that certain derivatives induce apoptosis through mechanisms distinct from conventional chemotherapeutics. This includes microtubule destabilization, which may offer alternative treatment strategies for resistant cancer types.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antitumor Activity | Exhibits significant efficacy against various cancer cell lines |

| Tyrosine Kinase Inhibition | Potential to inhibit receptor tyrosine kinases linked to cancer progression |

| Apoptosis Induction | Induces apoptosis through unique mechanisms different from conventional drugs |

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methylbenzamide would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Features

The compound’s unique combination of indoline, thiophene, and substituted benzamide distinguishes it from analogs. Key structural comparisons include:

Key Observations :

Key Observations :

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methylbenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Compound Overview

Chemical Structure:

The compound features an indoline moiety, a thiophene ring, and a methylbenzamide group. Its unique structure suggests potential interactions with biological targets.

IUPAC Name:

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2-methylbenzamide

Molecular Formula:

C₁₈H₁₈N₂OS

Anticancer Properties

Recent studies have indicated that compounds with indoline and thiophene structures exhibit significant anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis.

- Case Study 1: A study conducted on similar indoline derivatives demonstrated that they effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity against these cell lines .

Antimicrobial Activity

Indoline and thiophene derivatives have also shown antimicrobial activity against a range of pathogens.

- Case Study 2: In vitro tests revealed that compounds structurally similar to this compound exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Neuroprotective Effects

Research indicates that certain indoline derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.

- Case Study 3: A study highlighted the neuroprotective effects of indoline-based compounds in models of oxidative stress-induced neuronal death. The compound showed a reduction in reactive oxygen species (ROS) and improved cell viability .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Indoline Moiety: Starting from an indole derivative, the indoline ring can be formed through hydrogenation.

- Attachment of Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

- Formation of Benzamide Group: The final step involves amide coupling using reagents like EDCI or DCC .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| N-(2-(indolin-1-yl)ethyl)-2-naphthamide | Moderate | Weak | None |

| N-(2-(thiophen-2-yl)ethyl)-2-naphthamide | High | Moderate | Weak |

| N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-benzamide | High | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.